

Executive Summary: Chemical Identity & Significance

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Compound of Interest

Compound Name: Acid green 16

CAS No.: 3369-56-0

Cat. No.: B1202608

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Acid Green 16 (C.I. 44025), frequently designated as Naphthalene Green V or Erio Green B, is a synthetic triphenylmethane dye characterized by its high molar absorptivity and distinct solvatochromic behavior. Unlike simple azo dyes, **Acid Green 16** relies on a complex conjugated diphenylnaphthylmethane system, making it a valuable probe for protein interaction studies, histological counterstaining, and aqueous tracer analysis in pharmaceutical formulations.

This guide provides a rigorous technical breakdown of its spectral physics, quantitative absorbance protocols, and validation methodologies required for GLP (Good Laboratory Practice) environments.

Chemical Specifications

Property	Detail
IUPAC Name	Sodium 4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidene)cyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate
CAS Number	12768-78-4
Molecular Formula	
Molecular Weight	~616.73 g/mol (Sodium salt)
Chromophore Class	Triphenylmethane (Diphenylnaphthylmethane derivative)
Solubility	High in water (Blue-Green); Soluble in Ethanol (Green)

Molecular Architecture & Chromophore Dynamics

The absorbance properties of **Acid Green 16** arise from the extensive delocalization of

π -electrons across its three aromatic rings (two phenyls and one naphthyl). The central carbon atom (the "methine" carbon) acts as the hub for this resonance.

The Mechanism of Color

The dye appears green because its chromophore absorbs strongly in the red region of the visible spectrum (specifically around 635 nm). This absorption corresponds to the HOMO-LUMO transition (

and

) facilitated by the auxochromic diethylamino groups. These electron-donating groups stabilize the cationic resonance structure (quinoid form), lowering the energy gap required for photon absorption.

Halochromism and pH Sensitivity

Acid Green 16 functions as a pH indicator due to structural transformations:

- Neutral/Acidic (pH 3-7): Exists in the colored Quinoid form (Blue-Green).

- Strong Acid (pH < 1): Protonation of the amino groups or the central carbon disrupts conjugation, shifting absorption to the yellow/brown region.
- Alkaline (pH > 10): Hydroxide attack at the central carbon forms the colorless Carbinol Base (Leuco form), breaking the conjugation bridge.

Spectral Characterization

The following data represents the core spectral fingerprint of **Acid Green 16**. Researchers must verify these values in their specific solvent systems, as solvatochromic shifts are common in triphenylmethane dyes.

Primary Absorbance Data

Parameter	Value (Aqueous Buffer, pH 7.0)	Notes
(Absorbance Peak)	635 nm	Primary quantification peak.
Secondary Peak	~420 nm (Weak)	Often associated with impurities or degradation products.
Appearance	Deep Blue-Green	Visual confirmation of stock solution.
Molar Extinction Coefficient ()	~50,000 - 80,000	Must be determined experimentally per batch (see Protocol).

“

Critical Insight: Unlike stable azo dyes, the

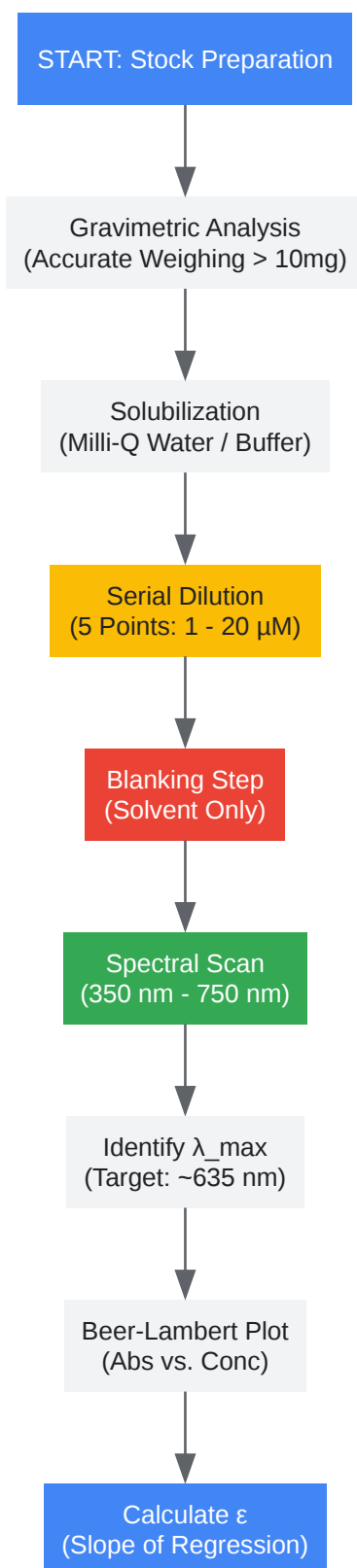
of **Acid Green 16** can shift by 5-10 nm depending on ionic strength and solvent polarity (Solvatochromism). In ethanol, the peak may undergo a bathochromic shift (red shift) or hypsochromic shift (blue shift) depending on hydrogen bonding stabilization.

Experimental Protocol: Determination of Molar Extinction Coefficient ()

To use **Acid Green 16** for quantitative assays (e.g., drug release profiling or protein binding), you must calculate the precise Molar Extinction Coefficient for your specific lot. Do not rely on literature values alone.

The Self-Validating Workflow

The following diagram outlines the logical flow for a robust spectrophotometric assay.



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Figure 1: Step-by-step workflow for the spectrophotometric validation of **Acid Green 16**.

Detailed Methodology

Reagents:

- **Acid Green 16** (Analytical Grade).
- Solvent: Phosphate Buffered Saline (PBS) pH 7.4 or Distilled Water (ddH₂O).
- Equipment: Double-beam UV-Vis Spectrophotometer (1 cm quartz cuvettes).

Step 1: Stock Solution Preparation

- Weigh exactly 10.0 mg of **Acid Green 16** powder.
- Dissolve in a 100 mL volumetric flask using the chosen solvent.
- Concentration Calculation:

(Approximate

).

Step 2: Serial Dilution Prepare 5 working standards from the stock solution to cover the linear range (typically 0.1 to 1.0 Absorbance units).

- Standard A: 2.0
- Standard B: 5.0
- Standard C: 10.0
- Standard D: 15.0
- Standard E: 20.0

Step 3: Spectrophotometric Scan

- Baseline Correction: Run a baseline scan with pure solvent in both sample and reference paths.

- Scan: Scan Standard C (mid-range) from 350 nm to 750 nm to confirm

(Expected: ~635 nm).

- Quantification: Measure Absorbance (

) at

for all 5 standards.

Step 4: Data Analysis (The Validation)

- Plot Absorbance (

-axis) vs. Concentration (

-axis, Molar).

- Perform Linear Regression (

).

- Criteria for Acceptance:

- (Linearity).[1]

- Intercept (

) should be negligible (

).

- Result: The slope (

) is the Molar Extinction Coefficient (

) in

.

Applications in Drug Development

Protein Binding Assays

Acid Green 16 binds to proteins (albumin, collagen) via electrostatic interactions between its anionic sulfonate groups and cationic amino acid residues (Lysine, Arginine).

- Protocol Utility: It can be used as a non-fluorescent competitor in displacement assays or to measure total protein content in a formulation.

Formulation Tracer

Due to its high water solubility and distinct spectral separation from biological fluids (which absorb mostly in UV/Blue), **Acid Green 16** serves as an excellent visual and spectrophotometric tracer for:

- Liposomal leakage studies.
- Dissolution testing of solid dosage forms.

References

- World Dye Variety. (2012). **Acid Green 16**: Properties and Applications. Retrieved from [[Link](#)]
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- PubChem. (2025). **Acid Green 16** (Compound Summary). National Library of Medicine. Retrieved from [[Link](#)]

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